An In-depth Technical Guide on 6-Amino-1,3-benzodioxole-5-carbonitrile: Data and Methodologies
An In-depth Technical Guide on 6-Amino-1,3-benzodioxole-5-carbonitrile: Data and Methodologies
Initial Assessment and a Note on Data Availability
A comprehensive search of chemical databases and the scientific literature for "6-Amino-1,3-benzodioxole-5-carbonitrile" reveals a significant scarcity of available data for this specific chemical entity. While numerous derivatives and isomers of the 1,3-benzodioxole scaffold are well-documented, public and commercial databases do not currently provide detailed experimental properties, pharmacological activities, or established synthesis protocols specifically for the 6-amino, 5-carbonitrile substituted variant.
This guide will therefore focus on the available information for closely related and structurally similar compounds to provide a foundational understanding of the potential characteristics of the target molecule. The presented data should be interpreted with the understanding that it pertains to analogues and may not be directly representative of 6-Amino-1,3-benzodioxole-5-carbonitrile.
General Properties of the 1,3-Benzodioxole Core
The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common scaffold in medicinal chemistry and natural products. This structural motif is present in a variety of biologically active compounds. The electronic nature of the benzodioxole ring system can influence the properties of its derivatives.
Physicochemical Properties of Analogous Compounds
To approximate the potential properties of 6-Amino-1,3-benzodioxole-5-carbonitrile, we can examine data from related structures. The following table summarizes key physicochemical properties of selected 1,3-benzodioxole derivatives. It is crucial to note that the substitution pattern significantly impacts these values.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,3-Benzodioxole-5-carbonitrile | 4421-09-4 | C₈H₅NO₂ | 147.13 | 94-97 | 257.3 ± 29.0 at 760 mmHg |
| 1,3-Benzodioxol-5-amine | 14268-66-7 | C₇H₇NO₂ | 137.14 | Not Available | Not Available |
| Methyl 6-amino-1,3-benzodioxole-5-carboxylate | 40680-63-5 | C₉H₉NO₄ | 195.17 | Not Available | Not Available |
Data sourced from publicly available chemical databases. These values are for related compounds and are provided for illustrative purposes only.
Potential Synthesis Strategies
Figure 1. A conceptual synthetic pathway for 6-Amino-1,3-benzodioxole-5-carbonitrile.
Conceptual Experimental Protocol:
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Nitration of 1,3-Benzodioxole-5-carbonitrile: 1,3-Benzodioxole-5-carbonitrile could be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The regioselectivity of this reaction would be critical in obtaining the desired 6-nitro intermediate.
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Reduction of the Nitro Group: The resulting 6-Nitro-1,3-benzodioxole-5-carbonitrile could then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acetic acid.
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Purification: The final product, 6-Amino-1,3-benzodioxole-5-carbonitrile, would require purification, likely through techniques such as recrystallization or column chromatography.
Note: This is a theoretical pathway and would require experimental validation and optimization.
Potential Pharmacological Significance and Signaling Pathways
The pharmacological activity of 6-Amino-1,3-benzodioxole-5-carbonitrile has not been reported. However, the 1,3-benzodioxole scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The amino and cyano functionalities on the aromatic ring would be expected to significantly influence the molecule's electronic properties, hydrogen bonding potential, and overall biological activity profile.
Given the lack of specific data, any depiction of signaling pathways would be purely speculative. Research into the biological effects of this compound would be a prerequisite for understanding its mechanism of action.
Logical Relationship of Research and Development
The development of a novel chemical entity like 6-Amino-1,3-benzodioxole-5-carbonitrile would typically follow a structured progression from synthesis to biological evaluation.
